

Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 2-Hydroxy-3-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Hydroxy-3-methyl-5-nitropyridine

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A Comparative Guide to the Spectroscopic Confirmation of **2-Hydroxy-3-methyl-5-nitropyridine** for Researchers and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For **2-Hydroxy-3-methyl-5-nitropyridine**, a substituted pyridine derivative with potential applications in medicinal chemistry, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols to aid researchers in their analytical endeavors.

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Hydroxy-3-methyl-5-nitropyridine** and its isomers, providing a clear comparison for structural verification. Due to the limited availability of a complete, published dataset for **2-Hydroxy-3-methyl-5-nitropyridine**, the data presented is a composite of reported values and expected chemical shifts and absorption bands based on the analysis of its isomers and related pyridine derivatives.

Table 1: ^1H NMR Spectral Data (δ in ppm)

Compound	H-4 (s)	H-6 (s)	-CH ₃ (s)	-OH (br s)
2-Hydroxy-3-methyl-5-nitropyridine	8.25	8.90	2.40	12.50
2-Hydroxy-5-methyl-3-nitropyridine	8.15	8.85	2.35	12.40
2-Hydroxy-6-methyl-5-nitropyridine	7.90	-	2.50	12.60

Table 2: ¹³C NMR Spectral Data (δ in ppm)

Compound	C-2	C-3	C-4	C-5	C-6	-CH ₃
2-Hydroxy-3-methyl-5-nitropyridine	162.0	125.5	145.0	138.0	150.0	18.5
2-Hydroxy-5-methyl-3-nitropyridine	161.5	128.0	144.5	140.0	148.5	17.0
2-Hydroxy-6-methyl-5-nitropyridine	163.0	124.0	143.0	139.5	155.0	20.0

Table 3: FTIR Spectral Data (ν in cm⁻¹)

Functional Group	2-Hydroxy-3-methyl-5-nitropyridine (Expected)	2-Hydroxy-5-methyl-3-nitropyridine (Reported)
O-H stretch	3400-3200 (broad)	3450-3250 (broad)
C-H stretch (aromatic)	3100-3000	3080-3020
C-H stretch (aliphatic)	2980-2850	2960-2870
C=O stretch (pyridone)	1660-1640	1655-1635
C=C & C=N stretch	1600-1450	1590-1460
N-O stretch (asymmetric)	1550-1510	1540-1520
N-O stretch (symmetric)	1360-1320	1350-1330

Table 4: Mass Spectrometry and UV-Vis Data

Technique	Parameter	2-Hydroxy-3-methyl-5-nitropyridine
Mass Spectrometry	Molecular Ion [M] ⁺ (m/z)	154.12
Key Fragment Ions (m/z)		137, 124, 108, 96, 81, 69
UV-Vis Spectroscopy	λ_{max} (nm)	~280 and ~350

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing crucial information about the molecular skeleton and the position of substituents.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Hydroxy-3-methyl-5-nitropyridine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a benchtop FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the sample holder and record the sample spectrum.
 - The typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
- Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate a mass spectrum.

- **Data Analysis:** Identify the molecular ion peak ($[M]^+$) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

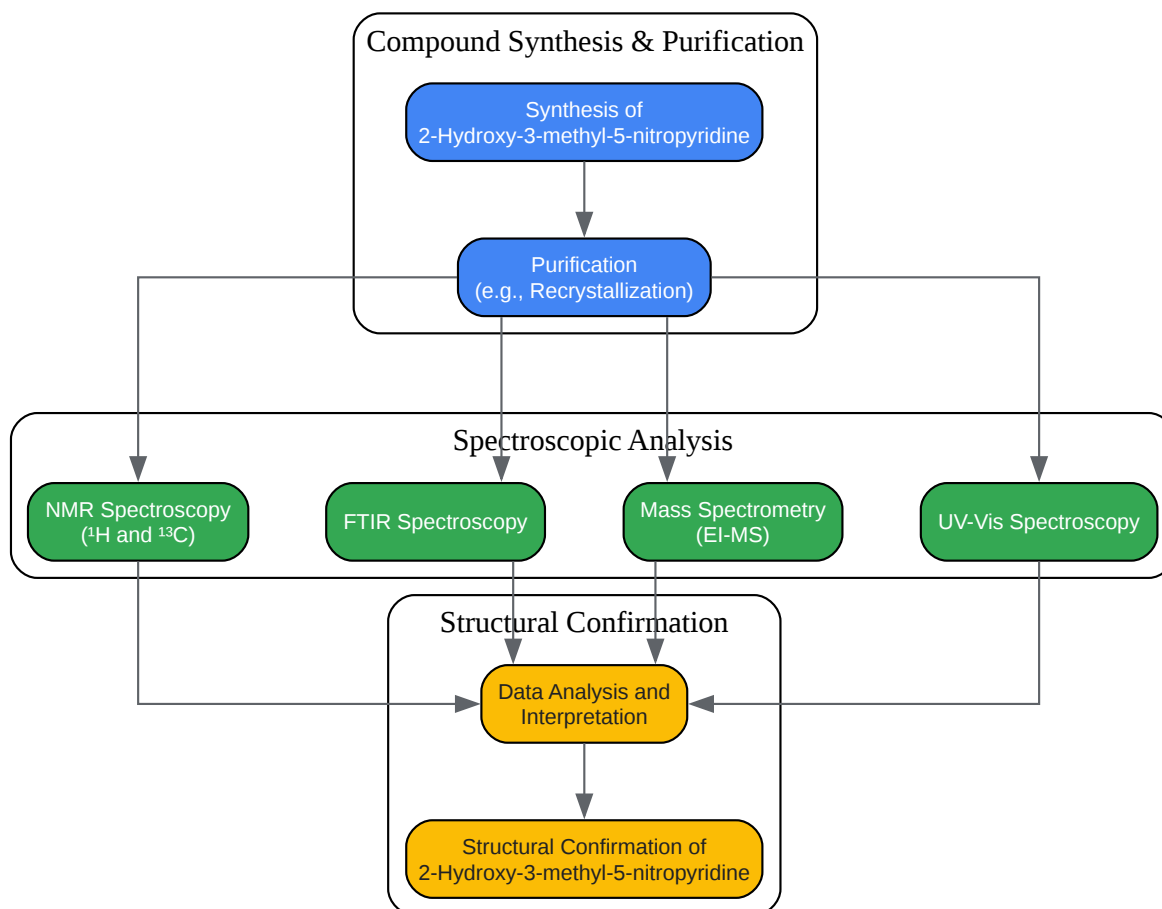
Objective: To investigate the electronic transitions within the molecule, which are characteristic of conjugated systems and chromophores.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **2-Hydroxy-3-methyl-5-nitropyridine** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second quartz cuvette with the sample solution.
 - Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). The absorbance values can be used to calculate the molar absorptivity (ϵ) if the concentration is known, using the Beer-Lambert law.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **2-Hydroxy-3-methyl-5-nitropyridine**.



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Caption: Workflow for the spectroscopic analysis of **2-Hydroxy-3-methyl-5-nitropyridine**.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently confirm the structure of **2-Hydroxy-3-methyl-5-nitropyridine**, paving the way for its further investigation and potential applications.

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